N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline
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Overview
Description
N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline is a complex organic compound characterized by the presence of multiple nitro groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline typically involves the reaction of 4-nitrophenol with 2,4-dinitrochlorobenzene under basic conditions to form the intermediate 4-(2,4-dinitrophenoxy)nitrobenzene. This intermediate is then reacted with 4-nitroaniline in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled .
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
- 4-(2,4-dinitrophenoxy)-N-(2-hydroxyethyl)-1,8-naphthalimide
- 3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one
- 3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one
Comparison: N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline is unique due to its specific arrangement of nitro groups and phenyl rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different redox properties and interaction profiles with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6731-01-7 |
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Molecular Formula |
C18H11N5O9 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[4-(2,4-dinitrophenoxy)phenyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C18H11N5O9/c24-20(25)12-3-7-15(16(9-12)22(28)29)19-11-1-5-14(6-2-11)32-18-8-4-13(21(26)27)10-17(18)23(30)31/h1-10,19H |
InChI Key |
CMNWVSMJEYBPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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